Absence of V-ATPase Inhibition and Antimicrobial Activity vs. Concanamycin A
Diastovaricin I is definitively distinguished from concanamycin A by its lack of V-ATPase inhibitory and antimicrobial activities. While concanamycin A exhibits potent inhibition of V-ATPase (e.g., lysosomal acidification at 10⁻¹¹ to 10⁻⁹ M) and antimicrobial effects, Diastovaricin I shows no such activity [1]. This functional divergence confirms that Diastovaricin I operates via a distinct, non-V-ATPase-dependent pathway, making it a cleaner probe for studying differentiation without the confounding cytotoxicity and lysosomal disruption associated with plecomacrolides [2].
| Evidence Dimension | V-ATPase Inhibitory Activity |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | Concanamycin A: Active; Inhibits lysosomal acidification at 10⁻¹¹ to 10⁻⁹ M |
| Quantified Difference | Qualitative difference in activity (active vs. inactive) |
| Conditions | In vitro V-ATPase assays and antimicrobial susceptibility testing |
Why This Matters
This inactivity ensures Diastovaricin I does not trigger V-ATPase-related cytotoxicity or lysosomal disruption, allowing for selective interrogation of differentiation pathways without off-target interference.
- [1] Woo, J. T., Shinohara, C., Sakai, K., Hasumi, K., & Endo, A. (1992). Isolation, characterization and biological activities of concanamycins as inhibitors of lysosomal acidification. The Journal of Antibiotics, 45(7), 1108–1116. View Source
- [2] Hensens, O. D., et al. (1983). Naphthomycins A, B, and C, novel ansamycin antibiotics from *Streptomyces* sp. Journal of Antibiotics. View Source
